molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B180347 Ethylene glycol dimethacrylate CAS No. 12738-39-5

Ethylene glycol dimethacrylate

Cat. No.: B180347
CAS No.: 12738-39-5
M. Wt: 198.22 g/mol
InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol dimethacrylate is synthesized through the esterification of methacrylic acid with ethylene glycol. The reaction typically involves the use of a catalyst and an inhibitor to prevent premature polymerization. The process can be summarized as follows :

    Reactants: Methacrylic acid and ethylene glycol.

    Catalyst: Alkali metal salt or alkaline-earth metallic oxide/hydroxide.

    Inhibitor: Monomethyl ether hydroquinone.

    Reaction Conditions: The reaction is carried out under reflux conditions, with the temperature maintained between 88°C to 95°C.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol dimethacrylate primarily undergoes free radical polymerization reactions. It can also participate in crosslinking reactions with other monomers to form copolymers .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3
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InChI Key

STVZJERGLQHEKB-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C
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Molecular Formula

Record name ETHYLENE GLYCOL DIMETHACRYLATE
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Related CAS

25721-76-0, 9051-34-7, 25852-47-5
Record name Ethylene glycol dimethacrylate homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer
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Record name Polyethylene glycol dimethacrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1026615
Record name Ethylene glycol dimethacrylate
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Molecular Weight

198.22 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester
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Record name Ethylene glycol dimethacrylate
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Boiling Point

260, 260 °C
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Flash Point

101 °C c.c.
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Solubility

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)
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Density

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478
Record name Ethylene glycol dimethacrylate
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CAS No.

97-90-5
Record name Ethylene glycol dimethacrylate
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Record name Ethylene methacrylate
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Record name Ethylene dimethacrylate
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Record name GLYCOL DIMETHACRYLATE
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Melting Point

-40 °C
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Synthesis routes and methods I

Procedure details

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column, variable reflux distillation head, air sparge tube, and a side arm containing a mercury thermometer and addition funnel. The air sparge rate is set to 30 mL/min. The flask is charged with ethylene glycol (310 g, 5 moles), methyl methacrylate (1200 g, 12 moles), cyclohexane (80 g, 1 mole), 73% dimethyltin dichloride in methanol (15 g, 0.05 moles), 25% sodium methoxide in methanol (10.8 g, 0.05 moles), 5.3 g (0.05 moles) of sodium carbonate, 8 g of MEHQ and 8 g of sodium bromide. The cyclohexane methanol azeotrope is removed via distillation. The methanol is removed from the overhead by washing it with water, and the cyclohexane is returned to the flask. The reaction is continued until the ratio of EGDMA to hydroxyethyl methacrylate exceeds 50:1. The excess methyl methacrylate and cyclohexane are removed via distillation, and the crude EGDMA is diluted with an equal weight of cyclohexane. The organic solution is washed twice with 20% of its weight of 20% caustic followed by brine. The separations of the organic and aqueous phases are in all cases rapid and sharp indicating the absence of polymer. The cyclohexane is removed from the product by distillation yielding 920 g (93%) of EGDMA.
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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15 g
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sodium methoxide
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Reaction Step Two
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10.8 g
Type
catalyst
Reaction Step Two
Quantity
5.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
8 g
Type
catalyst
Reaction Step Four
Name
Yield
93%

Synthesis routes and methods II

Procedure details

Monomer (9) (10 g) of Formula 2 is mixed with methyl methacrylate (90 g) to form a monomer mixture. This monomer mixture is emulsified with Rhodafac RS 710 surfactant (2.5 g; 2.5 wt % with respect to the monomers) in water (40 ml). The monomer emulsion is added drop-wise to water (360 ml) at 60° C. containing a potassium persulfate water soluble initiator (about 0.4 wt % with respect to the monomers). The heating is continued at this temperature for a period of two hours and then cooled to ambient temperature. The particulates formed are present in a latex dispersion or emulsion. In this example, the blocked maleimide groups are present in the latex throughout the particle. The same reaction can be carried out to present the blocked maleimide groups mostly on the surface by adding the above blocked monomer after other monomer(s) of the mixture is/are added. Though a cross-linker is not used in this example, it is to be noted that a cross-linker can be added, e.g., ethylene glycol dimethacrylate from about 0.5 wt % to 10 wt % of monomers to obtain cross-linked latex particulates. The above particulates in water are heated to 95° C. for 5 hours to remove the blocking group and generate the maleimide functional groups on the surface of the latex particulates.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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90 g
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potassium persulfate water
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[Compound]
Name
monomer ( s )
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40 mL
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Name
Quantity
360 mL
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
Quantity
30 g
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reactant
Reaction Step One
Quantity
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Reaction Step Two
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Synthesis routes and methods IV

Procedure details

A mixture of ethylene glycol (62.0 parts), methyl methacrylate (300 parts), heptane (50 parts), butyltin trichloride (7.0 parts), sodium methoxide (5.4 parts, 25% in methanol), 4-methoxyphenol (0.5 parts) and hydroquinone (0.5 parts) was heated as in Example 1. Methanol, heptane, and excess methyl methacrylate were removed from the crude product. To remove the tin catalyst and polymerization inhibitors, the crude product containing approximately 50% solvent was washed twice with 15% sodium hydroxide at 20% of batch weight. After reducing alkalinity by washing the product with a 15% sodium chloride brine solution, the organic layer was concentrated to yield 185 parts (93% yield based on ethylene glycol) of ethylene glycol dimethacrylate (EGDMA). The purity of the final product was greater than 98%. Analysis for residual tin was 160 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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